N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide
Description
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group at position 2 and an ethyl linker at position 2. The ethyl chain connects to an ethanediamide moiety, which is further substituted with a 4-methoxyphenyl group. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by fluorinated aromatic systems .
Key structural attributes include:
- Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, known for enhancing metabolic stability and binding affinity in drug design .
- 3-Fluorophenyl group: Fluorine substitution modulates electronic properties and bioavailability, often improving membrane permeability .
- 4-Methoxyphenyl ethanediamide: The methoxy group contributes to solubility and hydrogen-bonding interactions, while the ethanediamide linker provides conformational rigidity .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-27-17-7-5-15(6-8-17)23-19(26)18(25)22-10-9-16-12-28-20(24-16)13-3-2-4-14(21)11-13/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAXVTWQNPYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a halogenated phenyl compound with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated phenyl halide and a suitable nucleophile.
Coupling with Ethanediamide: The final step involves the coupling of the thiazole derivative with ethanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low to moderate temperatures.
Substitution: Amines, thiols; organic solvents like dichloromethane or ethanol; room temperature to reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Based on the search results, here's what is known about compounds similar to "N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide":
General Information
- N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide This compound features a thiazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety. It is of interest for its potential biological activities and applications in medicinal chemistry.
- N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide This compound has a molecular weight of 356.42 and a molecular formula of C19 H17 F N2 O2 S .
Chemical Structure and Properties of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide
- The molecular formula is C19H19FN2O4S, with a molecular weight of approximately 422.5 g/mol.
- Thiazole Ring: A five-membered heterocyclic compound containing sulfur and nitrogen.
- Fluorophenyl Group: A phenyl ring substituted with a fluorine atom, enhancing lipophilicity.
- Dimethoxybenzamide Moiety: A benzene ring with two methoxy groups and an amide functional group.
- IUPAC Name: N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,3-dimethoxybenzamide
- InChI: InChI=1S/C20H19FN2O3S/c1-25-17-8-4-7-16(18(17)26-2)19(24)22-10-9-15-12-27-20(23-15)13-5-3-6-14(21)11-13/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)
- InChI Key: LPCMJIZOGSHHAR-UHFFFAOYSA-N
- Canonical SMILES: COC1=CC=CC(=C1OC)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
- Molecular Formula: C20H19FN2O3S
- Molecular Weight: 386.4 g/mol
Synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide
- Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
- Coupling with Dimethoxybenzamide: The final step involves coupling the thiazole derivative with 2,3-dimethoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Mechanism of Action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide
- Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
- Pathways Involved: The compound may inhibit key enzymes or block receptor sites, leading to the disruption of biological processes essential for disease progression.
Biological Activity of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways and microbial cell wall synthesis.
- Receptor Interaction: It potentially blocks receptor sites that are crucial for cancer cell proliferation.
Similar Compounds
- N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide
- N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide
Other Related Compounds
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
N-{2-[2-(4-Fluorophenyl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-yl]Ethyl}-N'-(4-Methoxyphenyl)Ethanediamide
- Structural Differences : Replaces the 3-fluorophenyl group with a 4-fluorophenyl substituent and incorporates a fused triazole-thiazole system.
- The fused triazole-thiazole system increases molecular rigidity, which could enhance target selectivity but reduce solubility .
- Molecular Weight : 439.47 g/mol (vs. target compound’s ~423.45 g/mol estimated from analogs) .
N-{2-[2-(3-Fluorophenyl)-1,3-Thiazol-4-yl]Ethyl}-N'-[(Thiophen-2-yl)Methyl]Ethanediamide
- Structural Differences : Substitutes the 4-methoxyphenyl group with a thiophen-2-ylmethyl moiety.
- Impact: The thiophene ring introduces sulfur-based hydrophobicity, which may enhance membrane penetration but reduce aqueous solubility compared to the methoxyphenyl group.
Analogs with Varied Heterocycles or Linkers
FTBU-1 ([1-[2-(3-Fluorophenyl)Ethyl]-3-[2-(1,3-Thiazol-4-yl)-1H-Benzimidazol-5-yl]Urea)
- Structural Differences : Replaces the ethanediamide with a urea linker and incorporates a benzimidazole-thiazole system.
- The benzimidazole-thiazole scaffold increases aromatic surface area, favoring interactions with π-π stacking regions in proteins .
N-(4-Methoxyphenyl)-N'-{2-[4-(4-Methylbenzoyl)-1-Piperazinyl]Ethyl}Ethanediamide
- Structural Differences : Incorporates a piperazine ring and 4-methylbenzoyl group instead of the thiazole core.
- Impact : The piperazine moiety enhances solubility via protonation at physiological pH, while the benzoyl group introduces steric bulk, possibly reducing off-target effects .
Physicochemical and Spectral Comparisons
*Estimated based on structural analogs. †Inferred from analogous thiazole-ethanediamide derivatives .
Pharmacological Potential and Limitations
- Advantages Over Analogs: The 3-fluorophenyl group offers a balance between lipophilicity and electronic effects compared to 4-fluoro or non-fluorinated analogs . The 4-methoxyphenyl ethanediamide provides better solubility than purely hydrophobic substituents (e.g., thiophen-2-ylmethyl) .
- Limitations: Lack of fused heterocycles (e.g., triazoles in ) may reduce target affinity in certain applications.
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide, a compound with a complex structure featuring a thiazole ring and fluorinated phenyl group, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H20FN3O2S, with a molecular weight of approximately 357.43 g/mol. The compound's unique electronic properties are influenced by the presence of the fluorine atom and methoxy group, which can significantly affect its reactivity and interactions with biological targets.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. The thiazole ring is known for its biological relevance, often demonstrating activity against various bacterial strains. Studies have indicated that compounds with similar structures can inhibit bacterial growth effectively, suggesting that this compound may serve as a lead for developing new antimicrobial agents.
Anticancer Properties
Research has highlighted the compound's potential in anticancer applications. It has been evaluated against several cancer cell lines, showing promising cytotoxic effects. For instance, compounds with similar thiazole structures have been reported to exhibit significant activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines . The mechanism of action is believed to involve the compound's interaction with specific enzymes or receptors, modulating critical biological pathways related to cell proliferation and apoptosis.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The thiazole moiety may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation: The compound can act as an agonist or antagonist at various receptors, influencing their activity and downstream signaling pathways.
These interactions are crucial for evaluating the compound's therapeutic potential and safety profile in medicinal chemistry applications.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring: This can be achieved through Hantzsch thiazole synthesis involving the condensation of α-haloketones with thioamides.
- Substitution Reactions: The introduction of the 3-fluorophenyl group is accomplished via nucleophilic substitution.
- Coupling Reactions: Final coupling with the appropriate amine under controlled conditions leads to the formation of the target compound.
Research Findings and Case Studies
Notable Case Studies
- A study indicated that similar compounds showed IC50 values in the low micromolar range against MCF-7 cells, suggesting strong anticancer potential.
- Interaction studies revealed binding affinities that could lead to effective modulation of target enzymes involved in cancer progression.
Q & A
Q. What synthetic routes are recommended for synthesizing N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including thiazole ring formation and oxalamide coupling. For example, analogous compounds (e.g., thiazolidinediones in ) use DMF as a solvent, potassium carbonate as a base, and TLC monitoring for reaction completion. Yield optimization may require adjusting stoichiometry, temperature (e.g., room temperature for cyclization steps), and purification via column chromatography. highlights the importance of intermediate stabilization using protective groups and inert atmospheres to mitigate degradation .
Q. Which spectroscopic methods are critical for structural characterization of this compound?
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and methoxyphenyl groups) and oxalamide carbonyls (δ ~165–170 ppm).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion).
- HPLC : Ensures purity (>98%, as in ) and resolves by-products. provides NMR spectral data for structurally similar thiophene-oxalamide derivatives, guiding peak assignments .
Q. How can researchers confirm the purity of this compound, especially in the presence of synthetic by-products?
Use reverse-phase HPLC with a C18 column (λ=254 nm) and gradient elution (water/acetonitrile). achieved ≥98% purity using flash chromatography. For chiral by-products, chiral HPLC or SFC may be required. TLC (silica gel, ethyl acetate/hexane) is effective for real-time monitoring during synthesis .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo biological activity data be resolved?
Discrepancies may arise from poor bioavailability or metabolic instability. Strategies include:
Q. What computational approaches predict the compound’s binding affinity to target proteins?
- Molecular docking : Tools like AutoDock Vina model interactions between the thiazole ring (π-π stacking) and oxalamide (hydrogen bonding with kinase active sites).
- MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can derivatives be designed to improve pharmacokinetic properties?
- LogP optimization : Replace the methoxyphenyl group with polar substituents (e.g., sulfonates in ) to enhance solubility.
- Prodrug strategies : Esterify the oxalamide moiety (as in ) for improved absorption.
- Metabolic studies : Use liver microsomes to identify vulnerable sites (e.g., thiazole ring oxidation) and block degradation pathways .
Q. What in vitro assays are suitable for evaluating anticancer potential, and how should cytotoxicity data be interpreted?
- MTT assay : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC50 values compared to reference drugs (e.g., doxorubicin).
- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation. notes thiazole derivatives’ role in kinase inhibition, suggesting kinase profiling (e.g., EGFR or VEGFR2) .
Q. How can oxidative stability of the thiazole ring under physiological conditions be assessed?
Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring over 72 hours. Track sulfoxide/sulfone formation (m/z +16/+32). Antioxidants (e.g., ascorbic acid) may mitigate degradation. discusses analogous thiophene oxidation pathways .
Q. What strategies elucidate metabolic pathways using in vitro models?
- Phase I metabolism : Incubate with liver microsomes + NADPH; identify metabolites via LC-MS/MS.
- Phase II metabolism : Add UDPGA (glucuronidation) or PAPS (sulfation) cofactors. Compare results to in silico tools like MetaPrint2D ().
Q. How can structure-activity relationships (SAR) be established for derivatives?
- Analog synthesis : Modify fluorophenyl (e.g., chloro substitution) or oxalamide (e.g., methyl groups) moieties.
- Biological testing : Correlate substituent changes with activity (e.g., IC50 shifts in kinase assays).
highlights the trifluoromethyl group’s role in enhancing lipophilicity and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
